molecular formula C15H16N4O2S B2743383 1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171834-04-0

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2743383
CAS No.: 1171834-04-0
M. Wt: 316.38
InChI Key: QLZAHASYSNCGIN-UHFFFAOYSA-N
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Description

The compound “1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group and an amine group. The compound also contains a thiazole ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. The thiazole ring is substituted with a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a pyrazole ring and a thiazole ring, both of which are five-membered heterocyclic rings. The pyrazole ring is substituted with a methyl group and an amine group, and the thiazole ring is substituted with a dimethoxyphenyl group .

Scientific Research Applications

Synthesis and Characterization

The compound 1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine and its derivatives have been synthesized and characterized in various studies. These compounds exhibit interesting structural and physicochemical properties, which have been explored through spectroscopic techniques and crystallographic analyses. For instance, Hayvalı et al. (2010) have synthesized Schiff base ligands related to this compound and characterized them using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic technique. This work highlighted the tautomeric equilibria and crystal structure of these compounds (Hayvalı et al., 2010).

Cytotoxic Activity

Another important area of research involving this compound is its cytotoxic activity. For example, Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, including murine leukemia and human Jurkat leukemia. Some derivatives showed potent cytotoxicity, suggesting potential applications in cancer therapy (Deady et al., 2003).

Structural Analysis

The structural analysis of derivatives of this compound has also been a focal point. For instance, Böck et al. (2020) described the polymorphic forms and crystal and molecular structures of related 2-aminothiazoles. Their work provided insights into the polymorphic forms and intermolecular hydrogen bonding patterns of these compounds (Böck et al., 2020).

Fluorescent Chemosensor Applications

The compound and its derivatives have also been studied for their potential as fluorescent chemosensors. Salman A. Khan (2020) investigated a pyrazoline derivative as a fluorescent chemosensor for metal ion detection, demonstrating its utility in detecting Fe3+ ions in solutions (Salman A. Khan, 2020).

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-6-14(16)19(18-9)15-17-11(8-22-15)10-4-5-12(20-2)13(7-10)21-3/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAHASYSNCGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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